molecular formula C21H28N4O3 B2497672 1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-77-6

1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2497672
CAS No.: 912896-77-6
M. Wt: 384.48
InChI Key: OMLYMPGVVKJQHG-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a combination of morpholine, benzodiazole, and pyrrolidinone moieties

Properties

IUPAC Name

1-butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-2-3-8-24-14-16(13-19(24)26)21-22-17-6-4-5-7-18(17)25(21)15-20(27)23-9-11-28-12-10-23/h4-7,16H,2-3,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLYMPGVVKJQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the benzodiazole core, followed by the introduction of the morpholine and pyrrolidinone groups through nucleophilic substitution and cyclization reactions. Common reagents used include alkyl halides, amines, and carbonyl compounds.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and dimethylformamide are often used.

    Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and automated systems are employed to optimize reaction conditions and scale up the synthesis.

Chemical Reactions Analysis

Benzodiazole Ring

  • Electrophilic Substitution : The electron-rich benzodiazole core undergoes regioselective electrophilic substitution at the 5- and 6-positions under acidic conditions (e.g., nitration, halogenation) .

  • N-Alkylation : The N1 position of the benzodiazole is alkylated via nucleophilic displacement, as seen in analogs like N-{1-butyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide .

Pyrrolidin-2-one Ring

  • Ring-Opening Reactions : The lactam group participates in nucleophilic ring-opening with amines or hydrides, forming linear amides or alcohols .

  • Condensation : The α-hydrogen adjacent to the carbonyl engages in Knoevenagel-type condensations with aldehydes .

Morpholine-Oxethyl Side Chain

  • Nucleophilic Displacement : The morpholine-linked oxoethyl group undergoes substitution at the carbonyl carbon with amines or Grignard reagents .

  • Hydrolysis : The acetamide linkage is hydrolyzed under acidic/basic conditions to yield carboxylic acids, as demonstrated in 1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazole-5-carboxylic acid .

Table 1: Key Reactions and Conditions

Reaction TypeConditionsOutcomeSource
N-Alkylation K₂CO₃, DMF, 80°CSubstitution at benzodiazole N1 with alkyl halides
Lactam Ring-Opening LiAlH₄, THF, refluxReduction to pyrrolidine alcohol
Electrophilic Bromination Br₂, H₂SO₄, 0°C5-Bromo derivative
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OSuzuki-Miyaura coupling at benzodiazole C6
Hydrolysis 6M HCl, refluxMorpholine-oxethyl → carboxylic acid

Mechanistic Insights

  • Pd-Catalyzed Coupling : The benzodiazole C6 position participates in palladium-mediated cross-couplings (e.g., with aryl boronic acids), leveraging electron-withdrawing effects of the adjacent diazole .

  • Rh(II)-Carbene Insertion : Analogous pyrrolidinones undergo Rh(II)-catalyzed O–H insertions with alcohols, forming ether-linked derivatives .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) induces lactam ring decomposition, releasing CO and morpholine fragments .

  • Oxidation Sensitivity : The morpholine moiety oxidizes to morpholine N-oxide under strong oxidizing agents (e.g., mCPBA) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor cell proliferation across various cancer types, including breast, melanoma, ovarian, liver, cervical, and lung cancers. A notable study demonstrated that compounds with similar benzodiazole and pyrrolidine frameworks exhibited significant cytotoxicity against multiple cancer cell lines, indicating that modifications to the core structure could enhance efficacy against specific tumors .

Antimicrobial Properties

The compound's structural analogs have been evaluated for antimicrobial activity. Research indicates that certain derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Salmonella typhi. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific studies on this compound are still emerging .

Mechanistic Insights

The biological activities of 1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be attributed to its ability to interact with various molecular targets within cells. For example:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation (e.g., COX and LOX enzymes), suggesting that this compound may also exhibit anti-inflammatory properties .

Case Study 1: Anticancer Efficacy

In a study involving a library of benzodiazole derivatives, compounds structurally related to this compound were assessed for cytotoxicity using the MTT assay. Results indicated that several derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of related compounds against clinical isolates of bacteria. The study reported that certain derivatives showed MIC values significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways.

    Pathways Involved: The pathways affected by the compound include signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS Number: 912896-77-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N4O3C_{21}H_{28}N_{4}O_{3} with a molecular weight of 384.5 g/mol. The structure includes a benzodiazole moiety, which is often associated with various biological activities.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Enzyme Inhibition : Compounds containing morpholine and benzodiazole groups have been identified as inhibitors of key enzymes involved in cancer progression, such as PI3K and mTOR.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • PI3K/mTOR Pathway Inhibition : Similar compounds have shown significant inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells .
  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving related benzodiazole derivatives, suggesting potential use in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
Enzyme InhibitionInhibits PI3K and mTOR
NeuroprotectionProtects neuronal cells from oxidative stress

Case Study 1: Anticancer Activity

A study conducted on a series of benzodiazole derivatives demonstrated their effectiveness against breast cancer cell lines. The most potent compound in the series exhibited an IC50 value in the low micromolar range, indicating strong anticancer activity .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitory activity revealed that compounds similar to this compound significantly inhibited PI3K activity. This inhibition correlated with reduced phosphorylation of downstream targets like AKT, confirming its potential as a therapeutic agent in oncology .

Toxicity and Safety Profile

While the compound shows promising biological activity, assessing its toxicity is crucial for therapeutic applications. Preliminary studies suggest low toxicity levels, comparable to existing treatments, making it a candidate for further development .

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